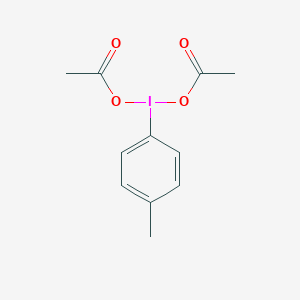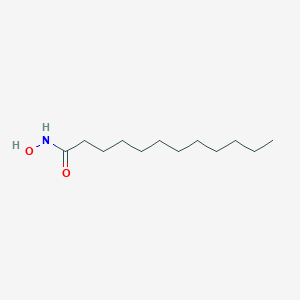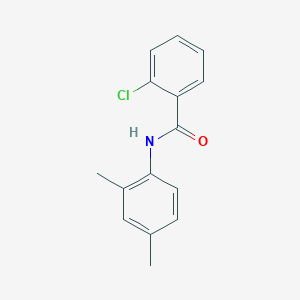
Caramiphenhydrochlorid
Übersicht
Beschreibung
Caramiphen hydrochloride is a cholinergic antagonist primarily used in the treatment of Parkinson’s disease. It is also used in combination with phenylpropanolamine as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions such as colds, allergies, hay fever, and sinusitis .
Wissenschaftliche Forschungsanwendungen
Caramiphenhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizin: Wird auf seine hustenstillenden, krampflösenden und antidepressiven Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen für Atemwegserkrankungen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Antagonist des muskarinischen Acetylcholinrezeptors wirkt. Es hemmt die Wirkung von Acetylcholin an muskarinischen Rezeptoren, was zu einer Abnahme der Aktivität des parasympathischen Nervensystems führt. Dieser Mechanismus ist für seine anticholinergen Wirkungen verantwortlich, die eine Reduzierung von Muskelkrämpfen und Sekreten in den Atemwegen umfassen .
Ähnliche Verbindungen:
Atropin: Ein weiterer muskarinischer Antagonist, der zur Behandlung von Bradykardie und als Prämedikament zur Reduzierung der Speichelproduktion verwendet wird.
Scopolamin: Wird zur Behandlung von Reisekrankheit und postoperativer Übelkeit und Erbrechen eingesetzt.
Ipratropium: Wird als Bronchodilatator zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) und des Asthmas eingesetzt.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Kombination aus anticholinergen und hustenstillenden Eigenschaften, was es zur Behandlung sowohl der Parkinson-Krankheit als auch von Atemwegserkrankungen effektiv macht. Seine Fähigkeit, spannungsgesteuerte Natriumströme zu hemmen, trägt ebenfalls zu seinen neuroprotektiven und krampflösenden Wirkungen bei, was es von anderen muskarinischen Antagonisten unterscheidet .
Wirkmechanismus
Target of Action
Caramiphen hydrochloride primarily targets the sigma-1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface .
Mode of Action
Caramiphen hydrochloride acts as an antagonist at the sigma-1 receptor . Antagonists are substances that inhibit the physiological action of another substance. In this case, caramiphen hydrochloride binds to the sigma-1 receptor, preventing its normal function .
Biochemical Pathways
The sigma-1 receptor is known to play a role in modulating the release of various neurotransmitters and neurosteroids, suggesting that caramiphen hydrochloride may influence these pathways .
Pharmacokinetics
These properties can significantly impact the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Caramiphen hydrochloride is used in the treatment of Parkinson’s disease and as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions . Its anticholinergic action helps in reducing the symptoms of Parkinson’s disease, while its action on the sigma-1 receptor may contribute to its cough suppressant and nasal decongestant effects .
Biochemische Analyse
Biochemical Properties
Caramiphen hydrochloride is known to interact with various biomolecules. It is a cholinergic antagonist, meaning it inhibits the action of acetylcholine, a neurotransmitter, at muscarinic receptors
Cellular Effects
The cellular effects of Caramiphen hydrochloride are primarily related to its anticholinergic properties. By inhibiting the action of acetylcholine, it can influence various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
As an anticholinergic drug, it is known to inhibit the action of acetylcholine at muscarinic receptors This can lead to changes in gene expression and cellular function
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Caramiphenhydrochlorid wird durch Veresterung von 1-Phenylcyclopentancarbonsäure mit 2-(Diethylamino)ethanol in Gegenwart von Salzsäure synthetisiert. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten unter Rückflussbedingungen, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird häufig einer Reinigung durch Umkristallisation unterzogen, um this compound in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Caramiphenhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkohol-Derivate umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an der Ester-Funktionelle Gruppe stattfinden, was zur Bildung verschiedener Ester-Derivate führt
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden üblicherweise verwendet.
Substitution: Nukleophile wie Amine und Alkohole können in Substitutionsreaktionen verwendet werden
Wichtige gebildete Produkte:
Oxidation: Carbonsäuren.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene Ester-Derivate, abhängig von dem verwendeten Nukleophil
Vergleich Mit ähnlichen Verbindungen
Atropine: Another muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Ipratropium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
Uniqueness of Caramiphen Hydrochloride: Caramiphen hydrochloride is unique in its combination of anticholinergic and antitussive properties, making it effective in treating both Parkinson’s disease and respiratory conditions. Its ability to inhibit voltage-gated sodium currents also contributes to its neuroprotective and anticonvulsive effects, distinguishing it from other muscarinic antagonists .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXGNOIBYHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154544 | |
| Record name | Caramiphen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-85-9 | |
| Record name | Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caramiphen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caramiphen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caramiphen hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARAMIPHEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)



![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)









